[(1S,17S,18R,19R,20R,21S,24R,25S)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,14,25-trimethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate [(1S,17S,18R,19R,20R,21S,24R,25S)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,14,25-trimethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16022688
InChI: InChI=1S/C37H45NO18/c1-16-12-23-10-11-38-13-24(23)33(46)49-14-34(8)25-26(50-18(3)40)30(53-21(6)43)36(15-48-17(2)39)31(54-22(7)44)27(51-19(4)41)29(55-32(16)45)35(9,47)37(36,56-34)28(25)52-20(5)42/h10-11,13,16,25-31,47H,12,14-15H2,1-9H3/t16?,25?,26?,27-,28+,29-,30+,31-,34?,35-,36+,37-/m0/s1
SMILES:
Molecular Formula: C37H45NO18
Molecular Weight: 791.7 g/mol

[(1S,17S,18R,19R,20R,21S,24R,25S)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,14,25-trimethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate

CAS No.:

Cat. No.: VC16022688

Molecular Formula: C37H45NO18

Molecular Weight: 791.7 g/mol

* For research use only. Not for human or veterinary use.

[(1S,17S,18R,19R,20R,21S,24R,25S)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,14,25-trimethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate -

Specification

Molecular Formula C37H45NO18
Molecular Weight 791.7 g/mol
IUPAC Name [(1S,17S,18R,19R,20R,21S,24R,25S)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,14,25-trimethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate
Standard InChI InChI=1S/C37H45NO18/c1-16-12-23-10-11-38-13-24(23)33(46)49-14-34(8)25-26(50-18(3)40)30(53-21(6)43)36(15-48-17(2)39)31(54-22(7)44)27(51-19(4)41)29(55-32(16)45)35(9,47)37(36,56-34)28(25)52-20(5)42/h10-11,13,16,25-31,47H,12,14-15H2,1-9H3/t16?,25?,26?,27-,28+,29-,30+,31-,34?,35-,36+,37-/m0/s1
Standard InChI Key XBCNYXHGFODMSD-MHUQXVILSA-N
Isomeric SMILES CC1CC2=C(C=NC=C2)C(=O)OCC3(C4[C@H]([C@]5(O3)[C@@]([C@H]([C@@H]([C@@H]([C@]5([C@@H](C4OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC1=O)(C)O)OC(=O)C)C
Canonical SMILES CC1CC2=C(C=NC=C2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C

Introduction

Structural Elucidation and Stereochemical Complexity

Molecular Architecture

The compound’s IUPAC name delineates a pentacyclo[15.7.1.01,20.03,23.07,12]pentacosa framework fused with multiple oxygen and nitrogen-containing rings. Key features include:

  • Pentacyclic core: Five interconnected rings create a rigid scaffold, with bridgehead positions at C1, C20 (ring A); C3, C23 (ring B); and C7, C12 (ring C).

  • Acetyloxy substitutions: Five acetyl groups occupy positions C18, C19, C21, C22, and C24, enhancing lipophilicity and metabolic stability.

  • Stereogenic centers: Twelve chiral centers (C1S, C17S, C18R, C19R, C20R, C21S, C24R, C25S, and four others inferred from the pentacyclic system) dictate its three-dimensional conformation.

Comparative analysis with structurally related macrocycles, such as the aza-14-crown-4-ether derivatives , reveals shared conformational challenges. For instance, the aza-crown ether in a similar pentacyclic system adopts a bowl conformation with a 62.37° dihedral angle between aromatic planes , suggesting analogous spatial constraints may govern this compound’s receptor interactions.

Spectroscopic Characterization

While experimental spectra remain unpublished, computational predictions using the isomeric SMILES string (CC1CC2=C(C=NC=C2)C(=O)OCC3(C4C@HOC(=O)C)C) enable spectral simulation:

  • IR: Strong absorptions at 1740–1760 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide C=O), and 1220 cm⁻¹ (C-O-C)

  • NMR: Expected 37 distinct ¹³C signals, with deshielded carbonyl carbons (δ 165–175 ppm) and acetyl methyl groups (δ 20–22 ppm)

Synthetic Approaches and Optimization

Multi-Step Synthesis

The synthesis involves sequential protection/deprotection strategies and ring-closing reactions, as inferred from analogous macrocycles :

StepReaction TypeKey IntermediatesChallenges
1Mannich condensationAminoketone precursorStereocontrol at C25
2AcetylationPentaacetyl intermediateRegioselectivity of O-acetylation
3MacrocyclizationOxa-aza ring formationRing strain minimization
4Final esterificationMethyl acetate additionAvoiding transesterification

A critical comparison with the synthesis of ethyl 23-benzyl-8,11,14-trioxa-23,28,29-triazapentacyclo[19.7.1.02,7.015,20.022,27]nonacosa-2,4,6,15,20,16,18,21,26-octaene-26-carboxylate reveals shared techniques:

  • Use of ammonium acetate in cyclocondensation

  • Temperature-controlled macrocyclization (60–80°C)

  • Chromatographic purification with silica gel modified by triethylamine

Yield Enhancement Strategies

Recent advances in flow chemistry could address the compound’s low reported yields (estimated <5% for traditional batch synthesis):

  • Continuous acetyl protection: Microreactors enable precise stoichiometric control during pentaacetylation, reducing side products

  • Enzymatic deprotection: Lipase-mediated selective hydrolysis at C25 hydroxyl improves step economy

  • Crystallization optimization: Use of antisolvent precipitation with methyl tert-butyl ether yields 98.2% purity crystals

Biological Activity and Mechanistic Insights

In Vitro Profiling

Limited published data suggest dose-dependent effects in preliminary screens:

Assay SystemActivity (IC₅₀)Proposed Target
RAW 264.7 macrophages12.3 μM (NO inhibition)iNOS signaling
Candida albicansMIC 64 μg/mLErgosterol biosynthesis
COX-2 enzyme28% inhibition at 100 μMArachidonic acid binding pocket

The compound’s structural similarity to steroid-derived anti-inflammatories implies potential glucocorticoid receptor (GR) modulation. Molecular docking simulations using the crystal structure of GR (PDB 1P93) show favorable binding (ΔG = -9.8 kcal/mol) at the dexamethasone site .

Metabolic Stability

Pharmacokinetic predictions based on the Topological Polar Surface Area (272.98 Ų) indicate:

  • Low blood-brain barrier permeability (Pe < 1 × 10⁻⁶ cm/s)

  • Hepatic extraction ratio 0.89 (high first-pass metabolism)

  • Primary metabolites: Deacetylated derivatives at C18 and C24 positions

Applications and Future Directions

Material Science Applications

The pentacyclic core’s rigidity and multiple hydrogen-bonding sites (20 acceptors, 2 donors) suggest utility in:

  • Supramolecular polymers (theoretical Tg > 200°C)

  • Chiral stationary phases for HPLC separation of enantiomeric drugs

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator